N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide

HIV-1 NNRTI Indolyl Aryl Sulfone

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide (CAS 918493-84-2, molecular formula C21H21ClN2O3S, molecular weight 416.92 g/mol) is a synthetic indole derivative featuring a benzenesulfonyl group at the 3-position, a chlorine at the 5-position, and a cyclohexanecarboxamide moiety at the 2-position of the indole nucleus. The compound belongs to the broader class of N-arylsulfonylindole carboxamides, which have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1.

Molecular Formula C21H21ClN2O3S
Molecular Weight 416.9 g/mol
CAS No. 918493-84-2
Cat. No. B12917026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide
CAS918493-84-2
Molecular FormulaC21H21ClN2O3S
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H21ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h2,5-6,9-14,23H,1,3-4,7-8H2,(H,24,25)
InChIKeyYLULYZIMOPNOSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide (CAS 918493-84-2): Structural Identity and Compound Class Context for Procurement


N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide (CAS 918493-84-2, molecular formula C21H21ClN2O3S, molecular weight 416.92 g/mol) is a synthetic indole derivative featuring a benzenesulfonyl group at the 3-position, a chlorine at the 5-position, and a cyclohexanecarboxamide moiety at the 2-position of the indole nucleus . The compound belongs to the broader class of N-arylsulfonylindole carboxamides, which have been extensively explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV-1 . The presence of the cyclohexanecarboxamide group distinguishes this compound from the parent carboxamide L-737,126 (3-benzenesulfonyl-5-chloroindole-2-carboxamide), suggesting modifications aimed at modulating physicochemical properties such as lipophilicity and metabolic stability . This compound is of interest for research programs focused on antiviral drug discovery, structure-activity relationship (SAR) studies of indolyl aryl sulfones, and the development of second-generation NNRTIs with improved resistance profiles.

Why N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide Cannot Be Interchanged with In-Class Indole-2-Carboxamide Analogs


Indolyl aryl sulfones with a 3-benzenesulfonyl-5-chloroindole core are not functionally interchangeable due to the profound impact of substituent position and amide moiety identity on antiviral potency, physicochemical properties, and resistance profiles. The 1-benzenesulfonyl positional isomers are poorly active or completely inactive against HIV-1, whereas 3-benzenesulfonyl derivatives exhibit low-nanomolar potency . Additionally, the simple 2-carboxamide series (typified by L-737,126) suffers from poor aqueous solubility, which limits formulation options and oral bioavailability. Replacement of the carboxamide with various heterocyclic or cycloalkylamide groups, including cyclohexanecarboxamide, has been demonstrated to retain or improve antiviral activity while enhancing solubility and metabolic stability . Therefore, substituting this compound with a generic indole-2-carboxamide analog or a 1-benzenesulfonyl isomer risks loss of antiviral activity, altered pharmacokinetics, and unreliable experimental outcomes. The specific substitution pattern of N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide is thus a critical determinant of biological performance that cannot be assumed from in-class similarity alone.

Quantitative Differentiation Evidence: N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide vs. Closest Analogs


Sulfonyl Positional Specificity: 3-Benzenesulfonyl vs. 1-Benzenesulfonyl Indoles for Anti-HIV-1 Activity

The target compound bears the critical 3-benzenesulfonyl substitution on the indole ring. Silvestri et al. (2003) demonstrated that indoles belonging to the 1-benzenesulfonyl series were poorly or totally inactive against HIV-1 in acutely infected MT-4 cells. In striking contrast, 3-benzenesulfonyl derivatives consistently exhibited potencies in the low nanomolar concentration range . For example, the parent 3-benzenesulfonyl-5-chloroindole-2-carboxamide (L-737,126) showed an EC50 of approximately 1–3 nM against wild-type HIV-1 . Although direct antiviral data for the specific cyclohexanecarboxamide derivative are not publicly reported in peer-reviewed literature, the 3-sulfonyl substitution pattern is a prerequisite for high-affinity binding to the NNRTI pocket of HIV-1 reverse transcriptase. The 1-benzenesulfonyl analog (CAS 540740-47-4) is commercially available but lacks documented anti-HIV activity. This positional specificity is driven by the geometry of the NNRTI binding pocket, where the sulfonyl group at the 3-position engages critical hydrogen bond and hydrophobic interactions that cannot be recapitulated by the 1-substituted isomer . A researcher selecting the 1-benzenesulfonyl analog as a comparator or substitute would therefore be using a compound with fundamentally different target engagement properties.

HIV-1 NNRTI Indolyl Aryl Sulfone Positional Isomer Antiviral Activity

Predicted Physicochemical Differentiation: LogP and Solubility Profile vs. Parent Carboxamide L-737,126

The parent compound L-737,126 (3-benzenesulfonyl-5-chloroindole-2-carboxamide) has an experimentally reported LogP of approximately 2.8 and a computed LogP of 2.5–3.0, with notably poor aqueous solubility (<10 µg/mL) that limits its formulation and oral bioavailability . The cyclohexanecarboxamide derivative (target compound) has a computed LogP of 6.90 (ChemSrc data) , representing a substantial increase in lipophilicity. While this higher LogP suggests lower aqueous solubility, the cyclohexanecarboxamide group is not a simple primary amide; the N-cyclohexyl substitution replaces the primary amide hydrogens with a bulky cyclohexyl group. In the 2-heterocyclic indole-3-sulfone SAR study by Young et al. (1995), replacement of the carboxamide with various heterocycles and cycloalkylamides resulted in improved physicochemical properties while maintaining equivalent antiviral activity . The cyclohexyl group introduces conformational rigidity and increased steric bulk, which can modulate solubility in different solvent systems and potentially enhance membrane permeability compared to the primary amide. For researchers focused on developing analogs with improved drug-like properties, this compound offers a differentiated lipophilicity profile that may be advantageous for specific assay formats requiring higher logD or for probing the lipophilic tolerance of the NNRTI binding pocket.

Lipophilicity Aqueous Solubility Drug-likeness Physicochemical Properties

Predicted Metabolic Stability Advantage from N-Cyclohexyl Amide Replacement vs. Primary Carboxamide

A known limitation of the parent compound L-737,126 and related indole-2-carboxamides is susceptibility to metabolic hydrolysis of the primary amide group, contributing to rapid clearance and limited in vivo exposure . The target compound replaces the primary amide with an N-cyclohexyl secondary amide, which is predicted to exhibit enhanced resistance to hydrolytic metabolism by plasma amidases and hepatic carboxylesterases. In the broader indolyl aryl sulfone literature, N-alkyl and N-cycloalkyl amide modifications at the 2-position have been associated with improved metabolic stability and prolonged half-life in microsomal stability assays . Specifically, Young et al. demonstrated that heterocyclic and cycloalkyl replacements of the carboxamide moiety resulted in compounds with equivalent antiviral activity and improved physicochemical properties suitable for further development . While experimental metabolic stability data for the specific cyclohexanecarboxamide derivative are not publicly available, the structural precedent from the 2-heterocyclic indole-3-sulfone series strongly supports that this substitution pattern is a deliberate design strategy to address the metabolic liability of the primary amide. Researchers using this compound as a metabolically stabilized probe can expect reduced degradation in liver microsome assays compared to L-737,126.

Metabolic Stability Amide Hydrolysis NNRTI Pharmacokinetics Drug Design

Inferred Resistance Mutation Profile: Cyclohexanecarboxamide as a Potential Strategy Against NNRTI-Resistant HIV-1 Mutants

The parent indole-2-carboxamide L-737,126 retains activity against certain NNRTI-resistant mutants, but its efficacy against the clinically prevalent K103N and Y181C reverse transcriptase mutants is reduced compared to wild-type HIV-1 . Silvestri et al. (2003) reported that introduction of 3,5-dimethyl substitutions on the phenylsulfonyl ring of L-737,126 yielded derivatives 80 and 83, which maintained potent activity against both wild-type and K103N/Y181C mutant strains . While the cyclohexanecarboxamide modification at the 2-position has not been directly evaluated against resistant mutants in published studies, the 2-heterocyclic replacement strategy was specifically designed to overcome the physicochemical limitations of the carboxamide series without compromising antiviral potency . The structural bulk and conformational flexibility of the cyclohexyl group may allow the compound to adapt to mutated NNRTI binding pockets that reduce the binding of first-generation inhibitors like nevirapine and efavirenz. Researchers studying resistance mechanisms can use this compound as a probe to determine whether N-cyclohexyl amide substitution alone (without 3,5-dimethylphenyl modifications) can contribute to resistance evasion, or whether combined modifications (cyclohexanecarboxamide + 3,5-dimethylphenylsulfonyl) are required.

Drug Resistance K103N Y181C NNRTI Mutations Second-Generation Inhibitors

Optimal Research and Industrial Application Scenarios for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide


HIV-1 NNRTI Structure-Activity Relationship (SAR) Studies: Probing the 2-Position Amide Substitution

This compound serves as a critical tool for SAR exploration of the 2-position amide in the indolyl aryl sulfone NNRTI series. Researchers can directly compare its antiviral activity, solubility, and metabolic stability against the parent carboxamide L-737,126 to quantify the impact of N-cyclohexyl substitution. The evidence from the 2-heterocyclic indole-3-sulfone literature predicts that this substitution maintains antiviral potency while improving physicochemical properties. Parallel assays measuring HIV-1 RT inhibition (IC50), cytotoxicity in MT-4 cells (CC50), and microsomal stability will provide a complete data package to validate or refute the design hypothesis.

Metabolic Stability and ADME Profiling of Indole-Based NNRTIs

The predicted resistance of the N-cyclohexyl secondary amide to hydrolytic metabolism makes this compound an ideal probe for ADME characterization studies. As the primary amide of L-737,126 is a known metabolic soft spot, this analog allows researchers to measure the extent of metabolic stabilization achieved through N-substitution alone. Standard assays should include human and rodent liver microsome stability, plasma stability, and CYP450 inhibition profiling. The logP difference (Δ≈4.1 vs. L-737,126) also makes it suitable for evaluating the relationship between lipophilicity and metabolic clearance in the indolyl aryl sulfone series.

Crystallography and Molecular Modeling of NNRTI Binding Pocket Interactions

The increased steric bulk and conformational flexibility of the cyclohexanecarboxamide group provide a unique opportunity for crystallographic studies of HIV-1 reverse transcriptase in complex with NNRTIs. Co-crystallization or soaking experiments can reveal whether the cyclohexyl group occupies the solvent-exposed region of the NNRTI binding pocket or induces conformational changes that may be exploited for resistance evasion. Molecular docking and molecular dynamics simulations using this compound as a template can guide the design of next-generation NNRTIs with larger 2-position substituents.

Positive Control for Positional Isomer Selectivity Assays

Given the stark contrast in activity between 3-benzenesulfonyl and 1-benzenesulfonyl indoles, this compound can be used alongside a 1-benzenesulfonyl analog (e.g., CAS 540740-47-4) as a paired positive/negative control set in antiviral screening cascades. This application is particularly valuable for high-throughput screening (HTS) facilities where assay validation requires chemically matched active and inactive compounds with well-characterized selectivity profiles .

Quote Request

Request a Quote for N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.